molecular formula C19H18ClN5O B11545846 4-chloro-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine

4-chloro-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine

Cat. No.: B11545846
M. Wt: 367.8 g/mol
InChI Key: CBAOGVKGQAPSNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine is a high-purity chemical reagent designed for advanced research applications. This compound features a 1,3,5-triazine core, a structure known for its broad-spectrum biological activities and significant role in medicinal chemistry . The integration of a morpholine ring and phenyl groups makes this molecule a valuable scaffold for developing novel therapeutic agents. The primary research value of this compound lies in its potential as a key intermediate for the synthesis of molecules with antiviral and anticancer properties. Compounds containing a 1,3,5-triazine skeleton and a morpholine group have demonstrated excellent antiviral effects against viruses such as the pseudorabies virus (PRV) and vesicular stomatitis virus (VSV) . These antiviral activities are believed to be mediated through interactions with cellular targets like PIKfyve, a lipid kinase identified as a potential broad-spectrum antiviral target . Furthermore, structurally similar 4,6-dimorpholinyl-1,3,5-triazine derivatives have been investigated as dual PI3K/mTOR kinase inhibitors, which are significant in contemporary anticancer therapy research for regulating cell proliferation and angiogenesis . The presence of the morpholine ring is particularly critical, as it can form hydrogen bonds with target proteins, thereby influencing the compound's biological activity and selectivity . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C19H18ClN5O

Molecular Weight

367.8 g/mol

IUPAC Name

4-chloro-6-morpholin-4-yl-N,N-diphenyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C19H18ClN5O/c20-17-21-18(24-11-13-26-14-12-24)23-19(22-17)25(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-14H2

InChI Key

CBAOGVKGQAPSNR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)Cl)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Sequential Substitution of Cyanuric Chloride

The most widely reported method involves stepwise substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with morpholine and diphenylamine.

Step 1: Morpholine Substitution
Cyanuric chloride reacts with morpholine in a 1:1 molar ratio in anhydrous tetrahydrofuran (THF) or dichloromethane at 0–5°C. Triethylamine (TEA) is typically used to neutralize HCl, driving the reaction forward. The intermediate, 2,4-dichloro-6-morpholino-1,3,5-triazine, is isolated via filtration or solvent evaporation.

Step 2: Diphenylamine Substitution
The dichloro intermediate undergoes further substitution with diphenylamine in refluxing THF or 1,4-dioxane. Sodium carbonate (Na₂CO₃) or potassium phosphate tribasic (K₃PO₄) facilitates deprotonation, with palladium catalysts (e.g., PdCl₂(dppf)) enhancing efficiency. The final product is purified via column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization.

Key Reaction:

Cyanuric chloride0-5°C, TEAMorpholine2,4-Dichloro-6-morpholino-triazineReflux, Pd catalystDiphenylamineTarget compound\text{Cyanuric chloride} \xrightarrow[\text{0-5°C, TEA}]{\text{Morpholine}} \text{2,4-Dichloro-6-morpholino-triazine} \xrightarrow[\text{Reflux, Pd catalyst}]{\text{Diphenylamine}} \text{Target compound}

One-Pot Synthesis

A streamlined one-pot approach reduces isolation steps. Cyanuric chloride, morpholine, and diphenylamine are reacted sequentially in a single vessel under inert atmosphere. Solvent systems (e.g., THF/H₂O) and microwave-assisted heating (100–120°C, 30 min) improve yields to 85–90%.

Comparative Analysis of Methods

Parameter Sequential Substitution One-Pot Synthesis
Yield 70–81%85–90%
Purity 92–98%88–95%
Byproducts Mono-substituted triazinesTri-substituted triazines
Reaction Time 6–8 hours2–3 hours
Purification Column chromatographyRecrystallization

Reaction Optimization

Solvent and Temperature Effects

  • Polar aprotic solvents (THF, DCM) favor nucleophilic substitution kinetics.

  • Elevated temperatures (80–100°C) accelerate diphenylamine substitution but risk over-substitution.

  • Low temperatures (0–5°C) during initial morpholine addition prevent di- or tri-substitution.

Catalytic Enhancements

Palladium-based catalysts (e.g., PdCl₂(dppf)) reduce reaction times by 40% and improve yields to >85%.

Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): Peaks at δ 3.70–3.85 (m, 8H, morpholine), δ 7.20–7.50 (m, 10H, diphenyl).

  • ESI-MS : Molecular ion peak at m/z 367.8 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O = 70:30) shows ≥98% purity with retention time 7.2–7.5 min.

Industrial-Scale Considerations

  • Cost Efficiency : Morpholine (~$50/kg) and diphenylamine (~$80/kg) contribute to 60% of raw material costs.

  • Waste Management : HCl byproducts require neutralization with NaOH, generating NaCl wastewater.

Challenges and Mitigation Strategies

Challenge Solution
Over-substitutionStrict stoichiometric control
Low diphenylamine reactivityPalladium catalysis
Purification difficultiesGradient column chromatography

Emerging Methodologies

Recent advances include:

  • Flow Chemistry : Continuous synthesis reduces batch variability and improves scalability.

  • Biocatalytic Routes : Lipase-mediated substitutions under mild conditions (30–40°C) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at position 4 of the triazine ring is highly reactive, enabling nucleophilic substitution. For example, treatment with aliphatic amines (e.g., ethylamine or isopropylamine) in the presence of base (e.g., Na₂CO₃) replaces the chloro group with amino substituents. This reaction typically occurs in polar aprotic solvents like acetone or THF .

Reaction Example :

4-Chloro-N-ethyl-N-isopropyl-6-morpholino-1,3,5-triazin-2-amine (a1) was synthesized by reacting 2,4-dichloro-6-morpholinyl-1,3,5-triazine with ethylamine and isopropylamine under basic conditions. The reaction yielded an 88% product with ESI-MS confirmation (m/z 286.2 [M+H]⁺) .

Palladium-Catalyzed Coupling

Cross-coupling reactions using PdCl₂(dppf) and K₂CO₃ enable functionalization. For instance, coupling with tert-butyl 4-(cyclopropylamino)piperidine-1-carboxylate yielded tert-butyl 4-((4-chloro-6-morpholino-1,3,5-triazin-2-yl)(cyclopropyl)amino)piperidine-1-carboxylate (b2) with 71% yield .

Derivatization and Structural Modifications

The compound’s versatility allows structural tuning for specific applications:

Derivative Key Modification Unique Properties
4-Chloro-N-methyl-N-phenyl...Methyl group substitutionAltered bioavailability
2-Chloro-4,6-diphenyl...Loss of morpholine substituentReduced solubility
4-Chloro-6-(difluoromethyl)...Difluoromethyl group introductionEnhanced lipophilicity

Structural comparisons based on triazine analogs .

Biological Activity Correlation

Triazine derivatives, including this compound, exhibit antitumor and antimicrobial activity. The morpholine substituent enhances solubility, enabling better interaction with biological targets like phosphoinositide 3-kinase pathways . For example, 4-chloro-N,N-diisopropyl-6-morpholino-1,3,5-triazin-2-amine (a2) demonstrated 83% yield and potential bioactivity .

Analytical Characterization

Technique Key Observations
¹H NMR δ 3.43–3.82 ppm (methylene protons), δ 7.20–8.61 ppm (aromatic protons)
ESI-MS m/z 286.2 [M+H]⁺ for a1, m/z 300.2 [M+H]⁺ for a2

Scientific Research Applications

Anticancer Activity

Research indicates that 4-chloro-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine exhibits significant anticancer properties. It has been studied for its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

Case Study: Breast Cancer
In a study evaluating the compound's cytotoxic effects on MCF7 breast cancer cells, it was found to induce apoptosis and inhibit cell growth effectively. The mechanism involves the activation of intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Antimicrobial Activity

This compound also demonstrates promising antimicrobial properties against a range of pathogens. Its efficacy has been tested against both Gram-positive and Gram-negative bacteria.

Case Study: Bacterial Inhibition
In vitro studies have shown that this compound exhibits significant antibacterial activity by disrupting bacterial cell wall synthesis and inhibiting essential enzymes involved in metabolic processes . The Minimum Inhibitory Concentration (MIC) values indicate that it is more effective than several conventional antibiotics against resistant strains.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound interacts favorably with key enzymes involved in cancer cell metabolism and bacterial growth regulation .

Mechanism of Action

The mechanism of action of 4-chloro-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Triazine derivatives exhibit diverse properties based on substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Triazine Derivatives
Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features
4-Chloro-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine Cl (4), morpholino (6), N,N-diphenyl (2) 356.83 (calculated) High lipophilicity; intramolecular H-bonding (C–H⋯N/O) stabilizes structure .
4-Chloro-N,6-diphenyl-1,3,5-triazin-2-amine (CAS 3842-52-2) Cl (4), N,N-diphenyl (2,6) 282.73 Lacks morpholino; reduced solubility; used in polymer stabilizers .
4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine Cl (4), morpholino (6), N-methyl-N-phenyl (2) 305.77 Methyl group reduces steric hindrance; dihedral angle (phenyl-triazine: 69.34°) .
4-Methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (CAS 141606-78-2) OMe (4), morpholino (6) 211.22 Methoxy enhances solubility; lower reactivity vs. chloro analogs .
N-Benzyl-4-chloro-6-morpholino-1,3,5-triazine-2-amine Cl (4), morpholino (6), benzyl (2) 330.81 Benzyl group increases aromatic interactions; potential CNS applications .

Physicochemical Properties

Table 2: Key Physical Properties
Compound Melting Point (°C) Solubility Hydrogen Bonding
Target Compound Not reported Low (lipophilic) C–H⋯N, C–H⋯O interactions .
4-Chloro-N,6-diphenyl analog Not reported Very low Limited H-bonding .
4-Methoxy-morpholino analog Not reported Moderate Enhanced solubility due to OMe .
4-Chloro-N-methyl-N-phenyl analog 371–372 Low Intramolecular C–H⋯N bonds .

Biological Activity

4-Chloro-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine is a compound belonging to the class of triazines, which have garnered attention due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C18H19ClN6
  • Molecular Weight : 356.84 g/mol
  • CAS Number : 118726005

The biological effects of this compound are primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Research indicates that triazine derivatives can inhibit key enzymes involved in cancer progression and inflammation. For instance, compounds with similar structures have been shown to inhibit DNA topoisomerase IIα and various kinases, which are crucial for cell proliferation and survival in cancer cells .
  • Receptor Binding : The compound has potential binding affinity for several receptors involved in central nervous system (CNS) disorders. Notably, it may interact with serotonin and adenosine receptors, which are implicated in mood regulation and neuroprotection .
  • Nitric Oxide Release : Some studies have suggested that triazine derivatives can induce the release of nitric oxide (NO•), a signaling molecule that plays a role in various physiological processes including vasodilation and immune response .

Anticancer Activity

Triazine derivatives, including this compound, have demonstrated significant anticancer properties through:

  • Apoptosis Induction : These compounds can trigger programmed cell death in cancer cells by modulating apoptotic pathways .
CompoundIC50 (µM)Target Enzyme
4-Chloro Triazine5.0DNA Topoisomerase IIα
JSF-20190.15InhA (Mycobacterium tuberculosis)

Antimicrobial Activity

This compound also shows promise as an antimicrobial agent. Studies indicate that triazines can exhibit activity against various bacterial strains:

  • Inhibition of ESKAPE Pathogens : Certain derivatives have shown effectiveness against resistant strains such as Staphylococcus aureus .

Case Studies

  • In Vitro Studies : A study focused on the optimization of triazine derivatives revealed that modifications like the introduction of morpholine enhance solubility and bioactivity against Mycobacterium tuberculosis .
  • Molecular Docking Studies : Research involving molecular docking has indicated strong binding affinities of triazine compounds to targets involved in cancer signaling pathways (e.g., EGFR/PI3K/AKT/mTOR) suggesting their potential as targeted therapies .

Q & A

Basic: How can reaction conditions be optimized for substituting chlorine atoms on the triazine core during synthesis?

Methodological Answer:
Substitution of chlorine atoms on the triazine ring is typically achieved via nucleophilic aromatic substitution. Key parameters include:

  • Temperature Control: Reactions often start at 0°C to avoid side reactions (e.g., multiple substitutions) and gradually warm to room temperature. For example, substituting chlorine with phenoxy groups in 4-chloro-6-(4-fluorophenoxy)-N-phenyl-1,3,5-triazin-2-amine requires 5 min at 0°C followed by 1 h at room temperature .
  • Catalysts and Bases: Use of tetrabutylammonium hydrogensulfate (TBAHS) as a phase-transfer catalyst enhances reaction efficiency by stabilizing intermediates. NaOH is commonly employed as a base to deprotonate nucleophiles like phenols .
  • Solvent Selection: Polar aprotic solvents (e.g., acetone, THF) are preferred for their ability to stabilize transition states. For instance, cyanuric chloride reacts with methylamine in acetone at 0°C to yield mono-substituted triazines .

Basic: What analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR are essential for confirming substitution patterns. For example, 1^1H NMR of 4-chloro-6-(2-chloro-4-methylphenoxy)-N-(4-fluorophenyl)-1,3,5-triazin-2-amine reveals aromatic proton splitting (δ 7.48–6.90 ppm) and methyl group signals (δ 2.37 ppm) .
  • UPLC/MS: Ultra-performance liquid chromatography coupled with mass spectrometry ensures purity (>99%) and verifies molecular ions (e.g., m/z 346.1 [M+1] for triazine derivatives) .
  • HRMS: High-resolution mass spectrometry confirms exact mass matches (e.g., Calc: 345.08, Found: 346.0874 [M+1]) to rule out impurities .

Advanced: How can structural modifications improve selectivity for biological targets like kinases or transporters?

Methodological Answer:

  • Substituent Engineering: The morpholino group enhances solubility and hydrogen-bonding potential, critical for kinase inhibition (e.g., PI3K/mTOR inhibitors like PQR530). Replacing naphthalene with halogenated benzene rings in ENT inhibitors increases ENT2 selectivity by altering steric and electronic interactions .
  • Pharmacophore Modeling: Docking studies reveal that meta-chlorine or methyl groups on aryl substituents improve binding to ENT1/2 by filling hydrophobic pockets. For example, compound 3c in ENT studies showed irreversible inhibition due to optimal halogen placement .
  • Bioisosteric Replacement: Swapping diphenyl groups with trifluoromethylphenyl moieties (e.g., in 4-chloro-6-(mesityloxy)-N-(4-(trifluoromethyl)phenyl)-1,3,5-triazin-2-amine) enhances metabolic stability and target affinity .

Advanced: How can researchers resolve contradictions in reaction yields under varying conditions?

Methodological Answer:

  • Design of Experiments (DoE): Systematic variation of parameters (temperature, solvent, stoichiometry) identifies optimal conditions. For instance, TBAHS concentration (0.04–0.05 mmol) in triazine synthesis maximizes yields (65–68%) .
  • Intermediate Trapping: Low-temperature quenching (e.g., crushed ice addition) prevents over-substitution, as seen in the synthesis of 4,6-dichloro-N-methyl-1,3,5-triazin-2-amine, where yields dropped above 0°C due to di-substitution .
  • In Situ Monitoring: Techniques like TLC or inline IR spectroscopy detect intermediate formation, enabling real-time adjustments .

Advanced: What strategies evaluate the pharmacokinetic impact of morpholino and diphenyl groups?

Methodological Answer:

  • LogP Measurement: The morpholino group reduces lipophilicity (LogP ~2.5) compared to diphenyl groups (LogP ~4.0), improving aqueous solubility. This is critical for brain-penetrable inhibitors like PQR530, where balanced LogP (~3.0) ensures blood-brain barrier permeability .
  • Metabolic Stability Assays: Liver microsome studies show diphenyl groups undergo CYP450-mediated oxidation, while morpholino rings resist degradation. For example, replacing diphenyl with morpholino in PI3K/mTOR inhibitors increased half-life from 2 h to >6 h .
  • Plasma Protein Binding (PPB): Fluorescence displacement assays reveal diphenyl derivatives exhibit >95% PPB, reducing free drug availability. Structural analogs with smaller substituents (e.g., methyl) lower PPB to 80–85% .

Advanced: How can computational methods predict triazine derivative reactivity in hydrolysis or nucleophilic substitution?

Methodological Answer:

  • DFT Calculations: Density functional theory models predict activation energies for hydrolysis. For 4-chloro-6-morpholino triazines, the electron-withdrawing morpholino group lowers the energy barrier for nucleophilic attack at the C4 position by 15–20 kcal/mol compared to unsubstituted triazines .
  • Molecular Dynamics (MD) Simulations: MD reveals that steric hindrance from diphenyl groups slows substitution rates. For example, simulations show a 30% slower reaction for N,N-diphenyl derivatives compared to mono-phenyl analogs .
  • pKa Prediction Tools: Software like ACD/Labs calculates the pKa of triazine chlorides (~1.5–2.0), guiding base selection (e.g., NaOH vs. K2_2CO3_3) to deprotonate nucleophiles effectively .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.